molecular formula C9H14N6O2 B11495287 [1,3,5]Triazine-2-carboxamidine, N-hydroxy-4-methoxy-6-(pyrrolidin-1-yl)- CAS No. 633279-32-0

[1,3,5]Triazine-2-carboxamidine, N-hydroxy-4-methoxy-6-(pyrrolidin-1-yl)-

Cat. No.: B11495287
CAS No.: 633279-32-0
M. Wt: 238.25 g/mol
InChI Key: CDEIDGKPVXZGTL-UHFFFAOYSA-N
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Description

(E)-N’-HYDROXY-4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a complex organic compound that features a triazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-HYDROXY-4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions:

    Hydroxylation: The hydroxylation of the triazine ring is carried out using hydroxylamine or similar reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-HYDROXY-4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

(E)-N’-HYDROXY-4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N’-HYDROXY-4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carboximidamide
  • N-Hydroxy-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carboxamide

Uniqueness

(E)-N’-HYDROXY-4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

633279-32-0

Molecular Formula

C9H14N6O2

Molecular Weight

238.25 g/mol

IUPAC Name

N'-hydroxy-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide

InChI

InChI=1S/C9H14N6O2/c1-17-9-12-7(6(10)14-16)11-8(13-9)15-4-2-3-5-15/h16H,2-5H2,1H3,(H2,10,14)

InChI Key

CDEIDGKPVXZGTL-UHFFFAOYSA-N

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCCC2)/C(=N\O)/N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)C(=NO)N

Origin of Product

United States

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